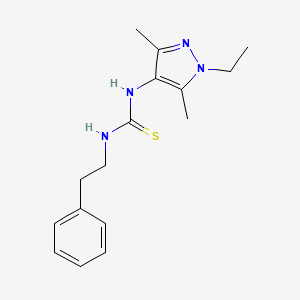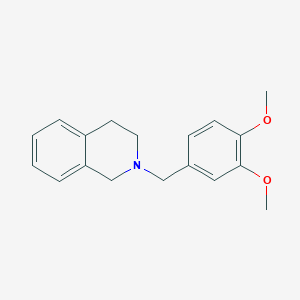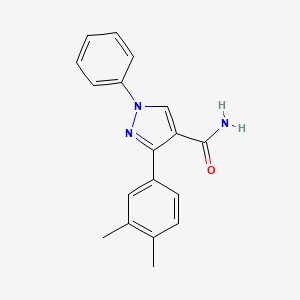
N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N'-(2-phenylethyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N'-(2-phenylethyl)thiourea, also known as EPTU, is a synthetic compound that has been extensively studied for its various biological activities. EPTU is a thiourea derivative that has been synthesized and used in scientific research for its potential applications in the field of medicine.
科学的研究の応用
N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N'-(2-phenylethyl)thiourea has been extensively studied for its potential applications in the field of medicine. It has been shown to have antitumor, anti-inflammatory, and antimicrobial activities. N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N'-(2-phenylethyl)thiourea has been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells. It has also been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis, as it has been found to reduce inflammation. Additionally, N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N'-(2-phenylethyl)thiourea has been found to have antimicrobial activity against various bacteria and fungi.
作用機序
The mechanism of action of N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N'-(2-phenylethyl)thiourea is not fully understood. However, it has been suggested that N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N'-(2-phenylethyl)thiourea may inhibit the activity of various enzymes, such as proteases and kinases, which are involved in cell growth and proliferation. N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N'-(2-phenylethyl)thiourea has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N'-(2-phenylethyl)thiourea has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the activity of various enzymes. N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N'-(2-phenylethyl)thiourea has also been found to reduce inflammation by inhibiting the production of inflammatory cytokines. Additionally, N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N'-(2-phenylethyl)thiourea has been found to have antimicrobial activity against various bacteria and fungi.
実験室実験の利点と制限
N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N'-(2-phenylethyl)thiourea has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been extensively studied, and its properties and potential applications have been well-established. However, there are also some limitations to using N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N'-(2-phenylethyl)thiourea in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. Additionally, N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N'-(2-phenylethyl)thiourea may have off-target effects, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the study of N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N'-(2-phenylethyl)thiourea. One direction is to further elucidate its mechanism of action, which can provide insights into its potential applications in the treatment of various diseases. Another direction is to study the pharmacokinetics and pharmacodynamics of N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N'-(2-phenylethyl)thiourea, which can provide information on its efficacy and safety in vivo. Additionally, N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N'-(2-phenylethyl)thiourea can be modified to improve its potency and selectivity, which can enhance its potential as a therapeutic agent.
合成法
N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N'-(2-phenylethyl)thiourea is synthesized by reacting 1-ethyl-3,5-dimethylpyrazole-4-carbonyl chloride with 2-phenylethylamine and thiourea in the presence of a base. The resulting N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N'-(2-phenylethyl)thiourea is then purified by recrystallization. The synthesis method of N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N'-(2-phenylethyl)thiourea has been well-established and has been used by many researchers to obtain pure N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N'-(2-phenylethyl)thiourea for their experiments.
特性
IUPAC Name |
1-(1-ethyl-3,5-dimethylpyrazol-4-yl)-3-(2-phenylethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4S/c1-4-20-13(3)15(12(2)19-20)18-16(21)17-11-10-14-8-6-5-7-9-14/h5-9H,4,10-11H2,1-3H3,(H2,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRKOXWMYJZBQFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)NC(=S)NCCC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-3-(2-phenylethyl)thiourea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-fluoro-2-[4-(4-fluorophenyl)-1-piperazinyl]-4-methylquinoline](/img/structure/B5754020.png)


![3-bromo-N'-{[(phenylthio)acetyl]oxy}benzenecarboximidamide](/img/structure/B5754044.png)
![1-[(3,4-dimethylphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B5754050.png)
![4-methoxy-N-{[(2-phenylethyl)amino]carbonothioyl}benzamide](/img/structure/B5754055.png)
![N-[2-chloro-4-(trifluoromethyl)phenyl]benzamide](/img/structure/B5754062.png)




![5-(4-chlorophenyl)-2-furaldehyde [3-allyl-5-(4-methoxybenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5754082.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,3,3-trimethylbutanamide](/img/structure/B5754087.png)
